Potent and Selective Inhibition of Human MAO-A
The target compound demonstrates potent inhibition of human recombinant Monoamine Oxidase A (MAO-A) with an IC50 of 18 nM [1]. This activity profile is distinct from many simpler phenethylamine and benzylamine analogs, which often exhibit higher IC50 values or different isoform selectivity [2]. For example, the compound shows a clear selectivity profile for MAO-A over MAO-B, with an IC50 of >1,000 nM against rat MAO-B, indicating a preference for the A isoform [3].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (human MAO-A) |
| Comparator Or Baseline | Class baseline: Simple benzylamines typically require µM concentrations for MAO inhibition. Comparator: Rat MAO-B. |
| Quantified Difference | ~55.6-fold selectivity for MAO-A over MAO-B in rat assays. |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as substrate; 1-hour incubation [1]. Inhibition of rat brain MAO-B using [14C]phenylacetaldehyde as substrate [3]. |
Why This Matters
This high potency and isoform selectivity differentiate the compound for neuroscience research applications requiring specific MAO-A modulation, offering a quantifiable advantage over less potent or non-selective alternatives.
- [1] BindingDB. (n.d.). Entry BDBM50075945. CHEMBL3415815. Affinity Data for Monoamine Oxidase A. View Source
- [2] BindingDB. (n.d.). Entry BDBM50075945. CHEMBL3415815. Affinity Data for Monoamine Oxidase A. View Source
- [3] BindingDB. (n.d.). Entry BDBM50075945. CHEMBL3415815. Affinity Data for Monoamine Oxidase B. View Source
